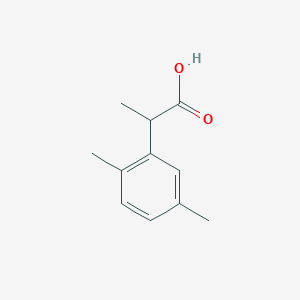

2-(2,5-dimethylphenyl)propanoic Acid

Description

Structure

3D Structure

Properties

CAS No. |

18288-28-3 |

|---|---|

Molecular Formula |

C11H14O2 |

Molecular Weight |

178.23 g/mol |

IUPAC Name |

2-(2,5-dimethylphenyl)propanoic acid |

InChI |

InChI=1S/C11H14O2/c1-7-4-5-8(2)10(6-7)9(3)11(12)13/h4-6,9H,1-3H3,(H,12,13) |

InChI Key |

JLEQBHGXOYROCB-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C=C1)C)C(C)C(=O)O |

Origin of Product |

United States |

Synthetic Methodologies for 2 2,5 Dimethylphenyl Propanoic Acid and Analogues

Direct Synthesis Approaches

Direct synthesis methods aim to construct the target molecule through straightforward, often classical, organic reactions involving the aromatic core.

Strategies Employing Friedel-Crafts Alkylation and Subsequent Oxidation

A primary route to 2-arylpropanoic acids involves the Friedel-Crafts acylation of an aromatic substrate, followed by transformations of the resulting ketone. This electrophilic aromatic substitution reaction is a cornerstone for attaching acyl groups to benzene (B151609) rings. vaia.combeyondbenign.org

The synthesis typically begins with the acylation of p-xylene (B151628). Using a Lewis acid catalyst, most commonly aluminum chloride (AlCl₃), p-xylene reacts with an acylating agent like propanoyl chloride or 2-chloropropionyl chloride. researchgate.net This reaction introduces the three-carbon chain onto the aromatic ring, preferentially at the position ortho to one methyl group and meta to the other, yielding the propiophenone (B1677668) intermediate, 1-(2,5-dimethylphenyl)propan-1-one. The methyl groups on the xylene ring are activating and direct the incoming acyl group to the available ortho and para positions. vaia.com

Once the ketone intermediate is formed, it must be converted to the carboxylic acid. This can be achieved through various oxidative pathways. One common method is the haloform reaction if an acetyl group is introduced first, followed by alkylation. Alternatively, more direct oxidation methods can be employed on the propiophenone intermediate or a derivative thereof to yield the final 2-(2,5-dimethylphenyl)propanoic acid.

Table 1: Key Components in Friedel-Crafts Acylation Route

| Role | Compound | Notes |

| Aromatic Substrate | p-Xylene | The starting aromatic core. |

| Acylating Agent | Propanoyl chloride | Introduces the propionyl group. |

| Catalyst | Aluminum chloride (AlCl₃) | Lewis acid that facilitates the reaction. researchgate.net |

| Intermediate | 1-(2,5-Dimethylphenyl)propan-1-one | The ketone product of the acylation step. |

| Final Product | This compound | The target carboxylic acid after oxidation. |

Condensation Reactions with Aromatic Carbaldehydes

Condensation reactions provide an alternative pathway to build the carbon skeleton of 2-arylpropanoic acids. These methods often involve forming a carbon-carbon double bond that is subsequently reduced. A well-known example is the Claisen-Schmidt condensation, a type of aldol (B89426) condensation, which reacts an aromatic ketone with an aromatic aldehyde. mdpi.com

In a relevant synthesis for an analogue, 1-(2,5-dimethylphenyl)ethan-1-one (the product of Friedel-Crafts acylation of p-xylene with acetyl chloride) can be condensed with benzaldehyde (B42025) in the presence of a base like sodium hydroxide. mdpi.com This reaction forms a chalcone, (E)-1-(2,5-dimethylphenyl)-3-phenylprop-2-en-1-one. mdpi.com While this specific product is an analogue, the methodology can be adapted. For instance, condensation of 2,5-dimethylbenzaldehyde (B165460) with a suitable active methylene (B1212753) compound, followed by a series of reduction and hydrolysis steps, could theoretically lead to the target propanoic acid.

Another approach involves the hydroarylation of propenoic acids. For example, 3-aryl-3-(furan-2-yl)propenoic acids can be synthesized, and their carbon-carbon double bond can be hydroarylated with arenes in the presence of a strong acid like triflic acid (TfOH). mdpi.com This demonstrates the principle of adding an aryl group across a double bond in a propanoic acid precursor.

Enantioselective Synthesis Strategies for Chiral Derivatives

Since the alpha-carbon of this compound is a stereocenter, enantioselective synthesis is critical for obtaining single-enantiomer products, which is often necessary for biological applications.

Chiral Auxiliary-Mediated Alkylation Protocols

A robust and widely used method for asymmetric synthesis is the use of chiral auxiliaries. wikipedia.org A chiral auxiliary is a molecule that is temporarily incorporated into the substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.org After the key stereocenter-forming step, the auxiliary is removed and can often be recovered. wikipedia.org

For the synthesis of chiral 2-arylpropanoic acids, oxazolidinones, often called Evans auxiliaries, are particularly effective. wikipedia.orgresearchgate.net The synthesis begins by forming an amide between a precursor like 2,5-dimethylphenylacetic acid and a chiral oxazolidinone (e.g., (S)-4-benzyl-2-oxazolidinone). This N-acyl oxazolidinone is then deprotonated with a strong base, such as lithium diisopropylamide (LDA), to form a chiral enolate. The steric bulk of the auxiliary directs the subsequent alkylation with an electrophile (e.g., methyl iodide) to one face of the enolate, leading to a highly diastereoselective reaction. harvard.edu Finally, the auxiliary is cleaved, typically through hydrolysis, to yield the enantiomerically enriched propanoic acid. wikipedia.org Other auxiliaries, such as N-acylbornanesultams, have also been successfully used for the diastereoselective alkylation in the synthesis of related profens like ibuprofen (B1674241). unige.ch

Table 2: Common Chiral Auxiliaries and Their Applications

| Chiral Auxiliary | Typical Application | Key Feature |

| Evans Oxazolidinones | Asymmetric alkylations, aldol reactions wikipedia.org | Forms a rigid N-acyl imide whose enolate is sterically directed. |

| N-Acylbornanesultam | Asymmetric alkylations unige.ch | Provides high diastereoselectivity in enolate alkylations. |

| Pseudoephedrine Amides | Asymmetric alkylations | Forms a chiral enolate that reacts with high diastereoselectivity. harvard.edu |

Diastereoselective and Enantioselective Pathways for Propanoic Acid Chirality

Beyond chiral auxiliaries, other strategies exist to establish the stereochemistry of the propanoic acid moiety. These can include diastereoselective reactions where a pre-existing chiral center in the molecule influences the formation of a new one, or enantioselective catalysis where a chiral catalyst creates the stereocenter.

Diastereoselective synthesis can be applied in various contexts, such as the formation of cyclopropanes from alkenes, where the reaction proceeds with high diastereoselectivity. nih.gov While not a direct synthesis of the target acid, this highlights the principle of substrate-controlled stereoselection.

A more direct enantioselective approach involves the catalytic asymmetric synthesis of α-aryl carboxylic acid derivatives. For example, the asymmetric hydroaminocarbonylation of styrenes using a palladium catalyst and a chiral phosphoramidite (B1245037) ligand can produce chiral amides, which can then be hydrolyzed to the corresponding carboxylic acids. This method has been applied to the synthesis of (S)-ibuprofen. nih.gov Another strategy involves the mono-c-methylation of arylacetonitriles. The resulting 2-arylpropionitrile can then be hydrolyzed to the final acid. orgsyn.org

Precursor-Based Synthetic Routes to Related Structures

The synthesis of analogues of this compound often relies on common precursors that allow for structural diversification. A precursor is a compound that is part of a chemical reaction that produces another compound. nih.gov The 2,5-dimethylphenyl scaffold is a feature in various biologically active molecules, making the synthesis of its derivatives an area of interest. nih.gov

For example, 3-(1-(2,5-Dimethylphenyl)thioureido)propanoic acid can serve as a starting compound for the synthesis of a variety of thiazole (B1198619) derivatives. nih.gov This precursor, containing the core aromatic group, is modified through reactions like cyclization with monochloroacetic acid to generate more complex heterocyclic structures. nih.gov

Similarly, the enzymatic synthesis of thiophosphate analogues of coenzyme A and its precursors demonstrates how a core structure can be systematically modified. nih.gov By starting with a common precursor like pantetheine, various analogues can be generated through controlled enzymatic reactions. nih.gov This principle of using a central, functionalized precursor is key to efficiently exploring the chemical space around a target molecule like this compound and creating a library of related compounds for further investigation. researchgate.net

Utilization of Thioureido Acid Derivatives in Heterocycle Formation

The synthesis of heterocyclic compounds often employs versatile starting materials that can undergo cyclization reactions. Thioureido acid derivatives, particularly those derived from 2,5-dimethylaniline, serve as valuable precursors for creating complex heterocyclic systems, such as thiazoles.

A key starting material in this synthetic approach is 3-(1-(2,5-dimethylphenyl)thioureido)propanoic acid. This compound is prepared through multistep reactions and acts as a scaffold for building various thiazole derivatives. nih.gov The Hantzsch thiazole synthesis is a common method employed, which involves the reaction of a thioamide with an α-haloketone to produce the thiazole ring in high yields. nih.gov

For instance, the reaction of 3-(1-(2,5-dimethylphenyl)thioureido)propanoic acid with various 4'-substituted-2-bromoacetophenones in acetone, followed by treatment with sodium acetate (B1210297) in water, yields a range of 3-{4-(aryl)-1,3-thiazol-2-ylamino}propanoic acid derivatives. nih.govmdpi.com The reaction conditions, such as temperature, are critical; higher temperatures can lead to the formation of an undesired byproduct, 1-(2,5-dimethylphenyl)-2-thioxotetrahydropyrimidin-4(1H)-one, through intramolecular cyclization of the starting thioureido acid. nih.gov

The general scheme for this synthesis is outlined below:

Table 1: Synthesis of Thiazole Derivatives from 3-(1-(2,5-dimethylphenyl)thioureido)propanoic Acid. nih.govresearchgate.net

This methodology demonstrates the utility of thioureido propanoic acid derivatives not for the direct synthesis of this compound itself, but as building blocks for more complex, biologically relevant heterocyclic structures that incorporate the 2,5-dimethylphenyl moiety.

Reactions Involving Furan-Derived Precursors via Hydroarylation

An alternative route to arylpropanoic acids involves the use of biomass-derived platform chemicals, such as furfural. mdpi.com Furan-containing compounds can serve as precursors to propanoic acid derivatives through hydroarylation reactions, where an aromatic ring is added across a carbon-carbon double bond.

The synthesis begins with the creation of 3-(furan-2-yl)propenoic acids, which are typically formed by the condensation of furan-2-carbaldehydes with malonic acid. mdpi.com These propenoic acids or their corresponding esters can then react with arenes, such as benzene or substituted benzenes, in the presence of a strong Brønsted or Lewis acid. nih.gov

The hydroarylation of the carbon-carbon double bond of the propenoic acid side chain with an arene yields 3-aryl-3-(furan-2-yl)propanoic acid derivatives. mdpi.comresearchgate.net Strong acids like triflic acid (TfOH) are particularly effective, functioning as superelectrophilic activators. mdpi.com The reaction proceeds through the formation of O,C-diprotonated forms of the furan (B31954) acids or esters, which act as the reactive electrophilic species. mdpi.com While this method has been demonstrated for various arenes, its application with 1,4-dimethylbenzene (p-xylene) would theoretically yield the this compound analogue framework, albeit with a furan ring at the 3-position.

Table 2: Examples of Hydroarylation Reactions of Furan Derivatives. mdpi.comnih.gov

This synthetic strategy highlights a modern approach using renewable starting materials to access complex arylpropanoic acid structures. The furan ring in the product can be considered a versatile handle for further chemical transformations.

Application of Benzoyl Propanoic Acid Precursors in Complex Chemical Synthesis

β-Aroylpropanoic acids, also known as 3-benzoylpropanoic acids, are key intermediates in organic synthesis. They serve as precursors for a wide array of more complex molecules, including various heterocyclic systems and naphthalene (B1677914) derivatives. researchgate.netquickcompany.in The synthesis of these precursors is commonly achieved through the Friedel-Crafts acylation of an aromatic compound with succinic anhydride (B1165640) in the presence of a Lewis acid catalyst like anhydrous aluminum chloride. quickcompany.inorgsyn.org

For example, reacting o-xylene (B151617) or p-xylene with succinic anhydride under Friedel-Crafts conditions would yield the corresponding 3-(dimethylbenzoyl)propanoic acids. researchgate.netresearchgate.net These compounds are versatile due to the presence of both a carboxylic acid and a ketone functional group.

The carbonyl group allows these precursors to react with various nucleophiles. A significant application is in the synthesis of pyridazinones, which are six-membered heterocyclic compounds. researchgate.net The reaction of a 3-aroylpropanoic acid with hydrazine (B178648) (N₂H₄) in a suitable solvent like boiling ethanol (B145695) leads to the formation of the corresponding pyridazinone derivative. researchgate.net These heterocyclic structures are of interest in medicinal chemistry.

Table 3: Conversion of Benzoyl Propanoic Acid Precursors into Heterocyclic Systems. researchgate.netresearchgate.net

This pathway underscores the role of benzoyl propanoic acids as pivotal building blocks. While the direct conversion to 2-arylpropanoic acids is not the primary application, their transformation into complex heterocyclic and polycyclic structures demonstrates their importance in broader synthetic strategies.

Chemical Transformations and Derivatization Studies

Esterification Reactions and Ester Derivatives

The carboxylic acid group of 2-(2,5-dimethylphenyl)propanoic acid is readily converted into its corresponding esters through various standard esterification methods. The most common of these is the Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, typically concentrated sulfuric acid or dry hydrogen chloride gas. This reaction is a reversible, acid-catalyzed nucleophilic acyl substitution.

The general mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid, which enhances its electrophilicity. The alcohol then acts as a nucleophile, attacking the carbonyl carbon. Subsequent proton transfer and elimination of a water molecule yield the ester. To favor the formation of the ester product, the reaction is often carried out with an excess of the alcohol or by removing water as it is formed.

Simple alkyl esters, such as methyl and ethyl esters, are common derivatives. For instance, reacting this compound with methanol (B129727) or ethanol (B145695) under reflux with a catalytic amount of sulfuric acid yields methyl 2-(2,5-dimethylphenyl)propanoate and ethyl 2-(2,5-dimethylphenyl)propanoate, respectively. These ester derivatives are often used as intermediates in further synthetic transformations or as analogs in structure-activity relationship studies.

| Ester Derivative Name | Alcohol Reagent | Typical Catalyst | Chemical Formula of Ester |

|---|---|---|---|

| Methyl 2-(2,5-dimethylphenyl)propanoate | Methanol (CH₃OH) | H₂SO₄ | C₁₂H₁₆O₂ |

| Ethyl 2-(2,5-dimethylphenyl)propanoate | Ethanol (C₂H₅OH) | H₂SO₄ | C₁₃H₁₈O₂ |

Cyclization and Heterocycle Formation Involving the Propanoic Acid Moiety

The propanoic acid moiety of this compound and its derivatives serves as a versatile precursor for the synthesis of various heterocyclic compounds. Through intramolecular or intermolecular cyclization reactions, the carboxylic acid group, or a derivative thereof, can be incorporated into new ring systems.

Synthesis of Thiazolone and Thiazole (B1198619) Derivatives

Thiazole and thiazolone rings can be synthesized from precursors derived from the 2,5-dimethylphenyl scaffold. While direct cyclization of this compound is not the typical route, a closely related starting material, 3-(1-(2,5-dimethylphenyl)thioureido)propanoic acid, demonstrates the formation of these heterocycles. brainly.com

For example, the synthesis of a thiazolone derivative can be achieved by reacting the thioureido acid with monochloroacetic acid in a potassium carbonate solution. brainly.com This reaction proceeds via nucleophilic attack and subsequent cyclization to form the thiazolone ring. Similarly, thiazole derivatives can be prepared using the well-established Hantzsch thiazole synthesis, which involves the condensation of a thioamide with an α-haloketone. brainly.comresearchgate.net For instance, reacting the thioureido propanoic acid precursor with chloroacetaldehyde (B151913) results in the formation of a 2-amino-1,3-thiazole derivative. brainly.com

| Heterocyclic System | Starting Material Precursor | Key Reagent(s) | Reaction Type |

|---|---|---|---|

| Thiazolone | 3-(1-(2,5-Dimethylphenyl)thioureido)propanoic acid | Monochloroacetic acid, K₂CO₃ | Cyclocondensation |

| Thiazole | 3-(1-(2,5-Dimethylphenyl)thioureido)propanoic acid | α-Haloketones (e.g., Chloroacetaldehyde) | Hantzsch Synthesis |

Formation of Pyridazinone, Furanone, and Other Heterocyclic Systems

The propanoic acid framework is also a key component in the synthesis of other heterocyclic systems like pyridazinones and furanones. Arylpropanoic acids can be converted into precursors that undergo cyclization with various reagents. For example, derivatives of 3-aroylprop-2-enoic acids can react with hydrazine (B178648) (N₂H₄) in boiling ethanol to yield pyridazinone derivatives. nih.gov This reaction involves the condensation of hydrazine with the dicarbonyl functionality of the precursor, followed by cyclization and dehydration.

Furanone derivatives can also be synthesized from related arylpropanoic acid precursors, often through intramolecular cyclization pathways that may be promoted by dehydrating agents. Furthermore, research has shown that intramolecular cyclization of thiazole derivatives bearing the N-2,5-dimethylphenyl and β-alanine scaffold can lead to the formation of more complex fused systems, such as 2,3-dihydroquinolin-4(1H)-ones, when treated with strong dehydrating agents like polyphosphoric acid. brainly.com

| Heterocyclic System | Precursor Type | Key Reagent(s) | General Reaction |

|---|---|---|---|

| Pyridazinone | 3-Aroylprop-2-enoic acid derivative | Hydrazine (N₂H₄) | Condensation/Cyclization |

| Furanone | Arylpropanoic acid derivative | Dehydrating agents | Intramolecular Cyclization |

| 2,3-Dihydroquinolin-4(1H)-one | Thiazole derivative with β-alanine moiety | Polyphosphoric Acid (PPA) | Intramolecular Cyclization |

Electrophilic Aromatic Substitution Reactions on the Dimethylphenyl Ring

The 2,5-dimethylphenyl ring of this compound is susceptible to electrophilic aromatic substitution (EAS), a fundamental reaction class for aromatic compounds. masterorganicchemistry.commasterorganicchemistry.com The outcome of these reactions—specifically, the position of substitution—is dictated by the directing effects of the substituents already present on the ring: the two methyl groups and the propanoic acid side chain.

All three substituents are classified as activating groups and are ortho, para-directors. organicchemistrytutor.comlibretexts.orgunizin.org

Methyl groups (-CH₃): These are weakly activating groups that donate electron density to the ring via an inductive effect and hyperconjugation, stabilizing the cationic intermediate (the sigma complex) formed during the reaction. msu.edu They direct incoming electrophiles to the positions ortho and para to themselves.

Propanoic acid side chain (-CH(CH₃)COOH): As an alkyl group attached to the ring, it is also weakly activating and an ortho, para-director.

In this compound, the available positions for substitution are C3, C4, and C6. The directing effects of the existing groups on these positions are as follows:

Position 3: Ortho to the C2-propanoic acid group and meta to the C5-methyl group.

Position 4: Para to the C1-carbon bearing the propanoic acid group and ortho to the C5-methyl group.

Position 6: Ortho to the C1-carbon bearing the propanoic acid group and meta to the C2-methyl group.

Considering the synergistic directing effects, substitution is most likely to occur at position 4, as it is para to one activating group and ortho to another. Position 6 is also activated (ortho to one group). Position 3 is less favored as it is meta to one of the methyl groups. Therefore, electrophilic substitution reactions like nitration (using HNO₃/H₂SO₄) or halogenation (using Br₂/FeBr₃) would be expected to yield primarily the 4-substituted product, with the 6-substituted product as a potential minor isomer. brainly.comaskfilo.comchegg.com Steric hindrance may also play a role, potentially favoring substitution at the less hindered position 4 over position 6.

| Reaction | Reagents | Predicted Major Product | Predicted Minor Product(s) |

|---|---|---|---|

| Nitration | HNO₃, H₂SO₄ | 2-(4-Nitro-2,5-dimethylphenyl)propanoic acid | 2-(6-Nitro-2,5-dimethylphenyl)propanoic acid |

| Bromination | Br₂, FeBr₃ | 2-(4-Bromo-2,5-dimethylphenyl)propanoic acid | 2-(6-Bromo-2,5-dimethylphenyl)propanoic acid |

Structure-Reactivity Relationship (SRR) Studies of Derivatives

Structure-reactivity relationship (SRR) studies investigate how the chemical structure of a molecule influences its reactivity in chemical transformations. For derivatives of this compound, these studies focus on how modifications to either the aromatic ring or the propanoic acid moiety affect reaction outcomes, such as reaction rates and the distribution of products (selectivity).

Influence of Substituent Effects on Reaction Kinetics and Selectivity

The kinetics and selectivity of reactions involving derivatives of this compound are governed by electronic and steric effects of their substituents.

Electronic Effects: The rate of electrophilic aromatic substitution is highly sensitive to the electronic nature of substituents on the dimethylphenyl ring. Electron-donating groups (EDGs), such as alkoxy or additional alkyl groups, would increase the nucleophilicity of the ring, thereby increasing the reaction rate. Conversely, introducing electron-withdrawing groups (EWGs), like a nitro (-NO₂) or a carbonyl group, would deactivate the ring by decreasing its electron density, making electrophilic attack slower and requiring harsher reaction conditions. nih.govmit.edu In cyclization reactions, the electronic nature of substituents can influence the nucleophilicity or electrophilicity of the atoms involved in ring formation, thus affecting the reaction rate.

Steric Effects: The size of substituents can significantly impact reaction selectivity. In electrophilic aromatic substitution, a bulky substituent introduced onto the ring could sterically hinder attack at the adjacent ortho positions, leading to a higher proportion of the para product. For example, the halogenation of 1,3-dimethylbenzene (m-xylene) is significantly faster than that of its 1,2- or 1,4-isomers, an effect attributed to minimized steric hindrance in the transition state for the 1,3-isomer. askfilo.com Similarly, in derivatization of the propanoic acid chain, bulky groups near the reaction center can slow down the reaction rate by impeding the approach of reagents.

| Modification | Example Substituent | Effect Type | Predicted Impact on EAS Reaction Rate | Predicted Impact on Selectivity |

|---|---|---|---|---|

| Addition of EDG to ring (e.g., at C4) | Methoxy (-OCH₃) | Electronic (Donating) | Increase | Reinforces ortho/para direction |

| Addition of EWG to ring (e.g., at C4) | Nitro (-NO₂) | Electronic (Withdrawing) | Decrease | Directs subsequent substitution to meta positions relative to itself |

| Increase steric bulk near reaction site | tert-Butyl group | Steric | Decrease | Favors substitution at less hindered positions |

Conformational Analysis and its Impact on Chemical Reactivity

The conformational landscape of this compound is primarily governed by rotation around the single bond connecting the chiral center of the propanoic acid moiety to the C1 position of the dimethylphenyl ring. The steric bulk of the ortho-methyl group, in particular, creates a significant barrier to free rotation, leading to distinct, energetically favorable conformers. This phenomenon is a well-documented aspect of ortho-substituted aromatic compounds, often referred to as the "ortho effect," which can profoundly influence a molecule's properties, including its acidity and reactivity.

In the case of ortho-substituted benzoic acids, steric hindrance forces the carboxyl group to twist out of the plane of the benzene (B151609) ring. This disruption of coplanarity inhibits resonance between the carboxyl group and the aromatic system, leading to a stabilization of the carboxylate anion and a corresponding increase in acidity. While this compound is not a benzoic acid derivative, similar steric principles apply. The interaction between the ortho-methyl group and the substituents on the chiral carbon of the propanoic acid chain dictates the energetically preferred dihedral angles.

Detailed Research Findings:

Computational studies, often employing Density Functional Theory (DFT), are instrumental in elucidating the conformational preferences and rotational energy barriers of such molecules. These studies can predict the most stable conformations by calculating the potential energy as a function of the dihedral angle of interest. For 2-arylpropanoic acids, the conformation is often dictated by a balance of steric repulsion and potentially attractive π-π interactions.

The steric hindrance imposed by the 2,5-dimethylphenyl group has a direct impact on the accessibility of the carboxylic acid functional group. In certain conformations, the bulky substituted phenyl ring can shield the carboxyl group, thereby hindering the approach of reactants. This steric shielding can decrease the rates of reactions such as esterification or amidation, which require nucleophilic attack at the carbonyl carbon.

Conversely, the enforced conformation may enhance reactivity in other scenarios. For instance, the specific orientation of the carboxyl group relative to the aromatic ring could facilitate intramolecular reactions if a suitable reacting partner is present on the ring or its substituents.

The following interactive data table summarizes hypothetical data from computational studies on the conformational analysis of this compound, illustrating the energy differences between possible conformers.

The rotational energy barrier is the energy required to move from one stable conformer to another. A high rotational barrier indicates that the molecule is relatively "locked" in its preferred conformation at a given temperature. The impact of this conformational rigidity on chemical reactivity is significant. For reactions where the transition state geometry closely resembles a high-energy conformer, the reaction rate will be substantially lower.

The following interactive data table presents hypothetical rotational energy barriers for the interconversion of conformers in this compound.

Spectroscopic and Structural Elucidation Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Assignment

NMR spectroscopy is a powerful tool for mapping the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, signal multiplicities, and coupling constants, a detailed picture of the molecular connectivity can be assembled.

Proton Nuclear Magnetic Resonance (¹H NMR) for Proton Environment Analysis

In a ¹H NMR spectrum of 2-(2,5-dimethylphenyl)propanoic acid, distinct signals are expected for each unique proton environment.

Aromatic Protons: The three protons on the dimethyl-substituted benzene (B151609) ring would appear in the aromatic region, typically between δ 7.0 and 7.5 ppm. Due to their different positions relative to the propanoic acid substituent and the methyl groups, they would likely present as distinct signals, potentially with observable coupling patterns (e.g., doublets or multiplets).

Methine Proton: The single proton on the chiral carbon of the propanoic acid moiety (α-proton) would likely appear as a quartet, being split by the three protons of the adjacent methyl group. Its chemical shift would be influenced by the adjacent aromatic ring and carboxylic acid group, expected in the range of δ 3.5-4.0 ppm.

Propanoic Acid Methyl Protons: The three protons of the methyl group attached to the chiral carbon would appear as a doublet, due to coupling with the α-proton. This signal would be expected in the aliphatic region, likely around δ 1.4-1.6 ppm.

Aromatic Methyl Protons: The two methyl groups on the benzene ring are in non-equivalent positions (ortho and meta to the propanoic acid substituent). Therefore, they would be expected to show two distinct singlet signals in the region of δ 2.2-2.5 ppm.

Carboxylic Acid Proton: The acidic proton of the carboxyl group is typically a broad singlet and can appear over a wide range of chemical shifts, often from δ 10-13 ppm, and its position can be concentration-dependent.

Interactive Data Table: Predicted ¹H NMR Data

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

| Aromatic-H | 7.0 - 7.5 | m |

| -CH(COOH)- | 3.5 - 4.0 | q |

| -CH(CH ₃)- | 1.4 - 1.6 | d |

| Ar-CH₃ (C2) | 2.2 - 2.5 | s |

| Ar-CH₃ (C5) | 2.2 - 2.5 | s |

| -COOH | 10 - 13 | br s |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Delineation

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule.

Carboxyl Carbon: The carbon of the carboxylic acid group is the most deshielded and would appear at the downfield end of the spectrum, typically in the range of δ 175-185 ppm.

Aromatic Carbons: The six carbons of the benzene ring would produce six distinct signals in the aromatic region (δ 125-140 ppm). The carbons bearing the methyl and propanoic acid substituents would have different chemical shifts from the protonated aromatic carbons.

Methine Carbon: The chiral carbon of the propanoic acid group would be expected in the range of δ 40-50 ppm.

Methyl Carbons: The three methyl carbons (one from the propanoic acid chain and two on the aromatic ring) would appear in the upfield region of the spectrum, typically between δ 15-25 ppm.

Interactive Data Table: Predicted ¹³C NMR Data

| Carbon | Predicted Chemical Shift (δ, ppm) |

| -C OOH | 175 - 185 |

| Aromatic C -H | 125 - 135 |

| Aromatic C -Substituted | 135 - 140 |

| -C H(COOH)- | 40 - 50 |

| -CH(C H₃)- | 15 - 20 |

| Ar-C H₃ (C2) | 20 - 25 |

| Ar-C H₃ (C5) | 20 - 25 |

Advanced NMR Techniques for Stereochemical and Conformational Analysis

Techniques such as Nuclear Overhauser Effect Spectroscopy (NOESY) could be employed to determine the through-space proximity of protons, providing insights into the preferred conformation of the molecule. For this chiral molecule, the use of chiral shift reagents could help in resolving the signals of the two enantiomers if a racemic mixture is present.

Infrared (IR) Spectroscopy for Functional Group Characterization

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the vibrations of bonds.

O-H Stretch: A broad absorption band is expected in the region of 2500-3300 cm⁻¹ characteristic of the hydrogen-bonded O-H stretching of the carboxylic acid dimer.

C=O Stretch: A strong, sharp absorption peak around 1700-1725 cm⁻¹ corresponds to the C=O stretching of the carbonyl group in the carboxylic acid.

C-H Stretches: Aromatic C-H stretching vibrations would appear just above 3000 cm⁻¹, while aliphatic C-H stretching vibrations would be observed just below 3000 cm⁻¹.

C=C Stretches: Aromatic C=C bond stretching vibrations are expected in the 1450-1600 cm⁻¹ region.

C-O Stretch: The C-O stretching vibration of the carboxylic acid would likely be found in the 1210-1320 cm⁻¹ range.

Interactive Data Table: Predicted IR Absorption Bands

| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |

| O-H (Carboxylic Acid) | 2500 - 3300 | Broad, Strong |

| C=O (Carboxylic Acid) | 1700 - 1725 | Strong, Sharp |

| Aromatic C-H | 3000 - 3100 | Medium |

| Aliphatic C-H | 2850 - 2960 | Medium |

| Aromatic C=C | 1450 - 1600 | Medium to Weak |

| C-O (Carboxylic Acid) | 1210 - 1320 | Medium |

Mass Spectrometry (MS) for Molecular Mass Confirmation and Fragmentation Pathway Analysis

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule upon ionization.

Molecular Ion Peak: The molecular formula of this compound is C₁₁H₁₄O₂. The expected molecular weight is approximately 178.23 g/mol . In the mass spectrum, a molecular ion peak ([M]⁺) would be expected at an m/z value corresponding to this mass.

Fragmentation Pattern: Common fragmentation pathways for carboxylic acids include the loss of the carboxyl group (-COOH, 45 Da) or the loss of water (-H₂O, 18 Da) from the molecular ion. Another likely fragmentation would be the cleavage of the bond between the α-carbon and the aromatic ring, leading to fragments corresponding to the dimethylphenyl moiety and the propanoic acid side chain. The base peak would correspond to the most stable fragment ion formed.

Interactive Data Table: Predicted Mass Spectrometry Fragments

| Fragment | Proposed Structure | Predicted m/z |

| [M]⁺ | [C₁₁H₁₄O₂]⁺ | 178 |

| [M - COOH]⁺ | [C₁₀H₁₃]⁺ | 133 |

| [M - H₂O]⁺ | [C₁₁H₁₂O]⁺ | 160 |

| [C₉H₁₁]⁺ | [CH₃-C₆H₃-CH₂]⁺ | 119 |

| [COOH]⁺ | 45 |

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations for Electronic Structure and Molecular Geometry

Quantum chemical calculations are fundamental to predicting the molecular structure and electronic properties of 2-(2,5-dimethylphenyl)propanoic acid. These methods, varying in their level of theory and computational cost, provide a detailed picture of the molecule at the atomic level.

Density Functional Theory (DFT) Applications in Optimization and Vibrational Analysis

Density Functional Theory (DFT) has become a popular method for studying organic molecules due to its balance of accuracy and computational efficiency. For this compound, DFT calculations, often using functionals like B3LYP with a suitable basis set (e.g., 6-31G(d,p)), can be employed to determine the most stable three-dimensional arrangement of its atoms, known as geometry optimization. This process finds the minimum energy conformation of the molecule, providing theoretical values for bond lengths, bond angles, and dihedral angles.

Vibrational analysis is another significant application of DFT. Following geometry optimization, the calculation of harmonic vibrational frequencies can predict the molecule's infrared (IR) and Raman spectra. These theoretical spectra are invaluable for interpreting experimental spectroscopic data, allowing for the assignment of specific vibrational modes to the observed peaks. For instance, the characteristic stretching frequencies of the carbonyl (C=O) and hydroxyl (O-H) groups in the carboxylic acid moiety can be precisely calculated. In studies of other carboxylic acids, DFT has been shown to provide vibrational frequencies in good agreement with experimental values. nih.govresearchgate.netresearchgate.net

Table 1: Illustrative DFT-Calculated Geometrical Parameters for this compound

| Parameter | Bond/Angle | Calculated Value |

| Bond Length | C=O | 1.21 Å |

| C-O | 1.35 Å | |

| O-H | 0.97 Å | |

| C-C (propanoic) | 1.52 Å | |

| C-C (aromatic) | 1.39 - 1.41 Å | |

| Bond Angle | O=C-O | 123° |

| C-C-C (propanoic) | 112° | |

| Dihedral Angle | C-C-C=O | ~180° (for stable conformer) |

Note: The data in this table is illustrative and represents typical values that would be expected from DFT calculations based on similar molecules.

Hartree-Fock (HF) Methodologies for Electronic Properties

The Hartree-Fock (HF) method is a foundational ab initio quantum chemistry method that provides a good starting point for understanding the electronic properties of a molecule. While generally less accurate than DFT for many applications due to its neglect of electron correlation, the HF method can still offer valuable qualitative insights. For this compound, HF calculations can be used to determine orbital energies, including the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energies of these frontier orbitals are crucial for understanding the molecule's reactivity. researchgate.netnih.gov

Theoretical Prediction of Molecular Descriptors and their Chemical Significance

Computational methods can be used to calculate a variety of molecular descriptors that quantify different aspects of a molecule's structure and electronic properties. These descriptors are often used in quantitative structure-activity relationship (QSAR) and quantitative structure-property relationship (QSPR) studies. For this compound, these descriptors can provide insights into its behavior in different chemical and biological environments.

Key molecular descriptors include:

Polarizability: This describes the ease with which the electron cloud of the molecule can be distorted by an external electric field.

Molecular Electrostatic Potential (MEP): The MEP map is a visual representation of the electrostatic potential on the surface of the molecule. It helps to identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which are important for predicting how the molecule will interact with other chemical species. For a carboxylic acid, the oxygen atoms of the carboxyl group are expected to be regions of negative potential, while the hydroxyl hydrogen is a region of positive potential.

LogP: This descriptor is a measure of the molecule's lipophilicity and is crucial for predicting its behavior in biological systems.

Table 2: Illustrative Theoretically Predicted Molecular Descriptors for this compound

| Descriptor | Predicted Value | Chemical Significance |

| Dipole Moment | ~2.0 D | Indicates moderate polarity, affecting solubility. |

| Polarizability | ~180 a.u. | Relates to the molecule's ability to engage in dispersion forces. |

| LogP | ~3.5 | Suggests good lipid solubility. |

| HOMO Energy | -6.5 eV | Related to the molecule's ability to donate electrons. |

| LUMO Energy | -0.8 eV | Related to the molecule's ability to accept electrons. |

| HOMO-LUMO Gap | 5.7 eV | Indicates chemical stability and resistance to electronic excitation. |

Note: The data in this table is illustrative and represents typical values that would be expected from computational calculations based on similar aromatic carboxylic acids. researchgate.netresearchgate.net

Computational Modeling of Reaction Mechanisms and Transition States

Computational chemistry is a powerful tool for investigating the pathways of chemical reactions, providing details that are often difficult or impossible to obtain through experiments alone.

Energy Profile Calculations for Chemical Transformations

By mapping the potential energy surface of a reaction, computational methods can elucidate the step-by-step mechanism of a chemical transformation. This involves identifying the structures of reactants, products, any intermediates, and, crucially, the transition states that connect them. For this compound, this could be applied to reactions such as esterification or decarboxylation.

The energy difference between the reactants and the transition state gives the activation energy, which is a key determinant of the reaction rate. By comparing the activation energies of different possible pathways, the most likely reaction mechanism can be determined.

Frontier Molecular Orbital (FMO) Theory in Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a simplified yet powerful model for predicting the reactivity of molecules. wikipedia.orgacs.orgnih.gov It focuses on the interaction between the HOMO of one reactant and the LUMO of another. The HOMO is the orbital from which a molecule is most likely to donate electrons (acting as a nucleophile), while the LUMO is the orbital that is most likely to accept electrons (acting as an electrophile).

For this compound, the HOMO is likely to be localized on the electron-rich aromatic ring, while the LUMO may have significant contributions from the antibonding orbitals of the carboxyl group. The energies and spatial distributions of these orbitals can be used to predict how the molecule will react with various electrophiles and nucleophiles. For example, in an electrophilic aromatic substitution reaction, an electrophile would be predicted to attack the positions on the benzene (B151609) ring where the HOMO has the largest electron density. ed.ac.uksemanticscholar.org

Mechanistic Investigations of Chemical Transformations

Elucidation of Reaction Intermediates in Synthesis Pathways

The synthesis of 2-(2,5-dimethylphenyl)propanoic acid often involves multi-step pathways where the identification of transient reaction intermediates is crucial for understanding the reaction mechanism and optimizing conditions. A common synthetic approach is the Friedel-Crafts acylation of p-xylene (B151628), followed by subsequent reduction and/or rearrangement steps. evitachem.comresearchgate.net

During the Friedel-Crafts acylation, the reaction between an acyl halide (like propionyl chloride) and p-xylene is catalyzed by a Lewis acid, such as aluminum chloride (AlCl₃). The initial step involves the formation of a highly electrophilic acylium ion . This intermediate is generated by the interaction of the Lewis acid with the acyl halide.

The acylium ion then attacks the electron-rich p-xylene ring, which is activated by the two methyl groups. researchgate.net This electrophilic aromatic substitution proceeds through a cationic intermediate known as a sigma complex or arenium ion . In this intermediate, the electrophile is attached to one of the ring carbons, and the positive charge is delocalized across the remaining carbons of the aromatic ring through resonance. The stability of this arenium ion is enhanced by the electron-donating methyl groups. The final step is the deprotonation of the arenium ion to restore the aromaticity of the ring and yield the acylated product, which can then be converted to the target propanoic acid.

Alternative synthetic routes may involve different intermediates. For instance, pathways involving ketalization and rearrangement with zinc salts have been described. evitachem.com In such sequences, intermediates could include ketals and organozinc species. The elucidation of these intermediates often relies on spectroscopic methods like NMR and in-situ IR spectroscopy, as well as computational modeling to determine their structure and stability.

Table 1: Key Intermediates in a Plausible Friedel-Crafts Acylation Route

| Step | Intermediate | Description |

| 1. Catalyst Activation | Acylium Ion ([CH₃CH₂CO]⁺) | A strong electrophile formed from the reaction of propionyl chloride and a Lewis acid catalyst (e.g., AlCl₃). |

| 2. Electrophilic Attack | Sigma Complex (Arenium Ion) | A resonance-stabilized carbocation formed when the acylium ion attacks the p-xylene ring. The positive charge is delocalized over the ring. |

| 3. Deprotonation | Acylated Aromatic Ketone | The stable product formed after a proton is removed from the sigma complex, restoring aromaticity. This ketone is a precursor to the final acid. |

Kinetic Studies of Key Reactions Involving the Propanoic Acid Scaffold

Kinetic studies provide quantitative insights into reaction rates, orders, and the energetic barriers of chemical transformations. For reactions involving the this compound scaffold, such as its synthesis via Friedel-Crafts acylation, kinetic analyses help to determine the rate-determining step and the influence of various parameters.

The rate of these reactions is also highly dependent on factors such as catalyst concentration, temperature, and solvent polarity. The data gathered from these studies are essential for building a comprehensive energy profile of the reaction pathway.

Table 2: Hypothetical Kinetic Data for Friedel-Crafts Acylation of p-Xylene

| Parameter | Value | Condition | Significance |

| Rate Constant (k) | Varies | Dependent on [p-xylene], [Acyl Halide], [Catalyst] | Determines the speed of the reaction. |

| Reaction Order | Typically first order in arene and acyl halide-catalyst complex | - | Indicates the molecularity of the rate-determining step. |

| Activation Energy (Ea) | Moderate to High | - | The energy barrier that must be overcome for the reaction to occur. |

| Kinetic Isotope Effect (kH/kD) | ~1 | For the aromatic C-H bond cleavage | Suggests that the deprotonation of the arenium ion is not the rate-determining step. |

Mechanistic Pathways of Acid-Catalyzed Reactions

The this compound molecule possesses two main reactive sites for acid-catalyzed reactions: the carboxylic acid group and the aromatic ring.

Reactions at the Carboxylic Acid Group: The most common acid-catalyzed reaction is esterification , where the propanoic acid reacts with an alcohol in the presence of a strong acid catalyst (e.g., H₂SO₄). The mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid, which makes the carbonyl carbon more electrophilic. The alcohol then acts as a nucleophile, attacking this carbon. Subsequent proton transfers and elimination of a water molecule lead to the formation of an ester.

Reactions at the Aromatic Ring: Under strongly acidic conditions, the aromatic ring can undergo further electrophilic substitution. However, the existing propyl group and the two methyl groups direct incoming electrophiles to specific positions. Furthermore, acid-catalyzed isomerizations or rearrangements can occur, particularly at high temperatures, driven by the formation of more stable carbocation intermediates. For example, protonation of the aromatic ring can lead to a sigma complex, which might facilitate the migration of an alkyl group if a more stable carbocation can be formed. msu.edu

Role of Carbocation Intermediates in Aromatic Addition and Rearrangement Reactions

Carbocations are central intermediates in many reactions involving the this compound scaffold, especially during its synthesis and subsequent acid-catalyzed transformations. masterorganicchemistry.com

In Friedel-Crafts type reactions used for synthesis, the stability of the intermediate carbocation (the arenium ion or sigma complex) is paramount. The two methyl groups on the phenyl ring are electron-donating, which helps to stabilize the positive charge in the arenium ion through inductive effects and hyperconjugation, thereby facilitating the electrophilic attack. researchgate.net

A significant aspect of carbocation chemistry is their propensity to undergo rearrangements to form more stable species. masterorganicchemistry.com While the Friedel-Crafts acylation typically does not involve rearrangement of the acylium ion, related Friedel-Crafts alkylation reactions are notorious for such events. youtube.com If an alkylation route were used to introduce the propanoic acid side chain (or a precursor), the formation of a primary carbocation could lead to hydride or alkyl shifts to form a more stable secondary or tertiary carbocation. masterorganicchemistry.commasterorganicchemistry.com For instance, the reaction of benzene (B151609) with 1-chloropropane (B146392) and AlCl₃ yields isopropylbenzene, not n-propylbenzene, due to the rearrangement of the primary propyl carbocation to a more stable secondary carbocation via a hydride shift. masterorganicchemistry.com

In the case of this compound, the substitution pattern is fixed. However, under harsh acidic conditions, intermolecular or intramolecular rearrangements involving the alkyl groups on the ring could theoretically occur, driven by the thermodynamic stability of the resulting carbocation intermediates. msu.edu The stability of carbocations generally follows the order: tertiary > secondary > primary. Any potential rearrangement pathway would proceed if it leads from a less stable carbocation to a more stable one. masterorganicchemistry.com

Table 3: Relative Stability of Potential Carbocation Intermediates

| Carbocation Type | Example Structure | Relative Stability | Potential for Rearrangement |

| Primary (1°) | R-CH₂⁺ | Low | High (e.g., via 1,2-hydride or 1,2-alkyl shift) |

| Secondary (2°) | R₂-CH⁺ | Medium | Possible if a more stable 3° carbocation can be formed |

| Tertiary (3°) | R₃-C⁺ | High | Low |

| Arenium Ion | (Aromatic Ring)-H⁺-E | Stabilized by Resonance | Generally stable, but alkyl group shifts are possible |

Applications As Synthetic Intermediates and Building Blocks

Precursor in the Synthesis of More Complex Organic Molecules

A primary application of 2-(2,5-dimethylphenyl)propanoic acid is as a foundational molecule in multi-step synthetic routes. The 2,5-dimethylphenyl scaffold is a structural feature present in numerous antimicrobial compounds. nih.gov This has led to its use in research focused on developing new therapeutic agents, particularly in the fight against antibiotic-resistant infections. nih.gov

A key example is its use as a starting material for a class of novel antimicrobial candidates. Researchers have synthesized 3-(1-(2,5-Dimethylphenyl)thioureido)propanoic acid, which then serves as a crucial intermediate for creating a variety of thiazole (B1198619) derivatives. nih.gov The synthesis involves reacting the initial thioureido acid with compounds like monochloroacetic acid or α-haloketones to form the thiazole ring structure via Hantzsch thiazole synthesis. nih.gov These resulting thiazole derivatives have been investigated for their potential as antimicrobial agents against a range of pathogens. nih.gov

| Starting Material | Intermediate Compound | Final Product Class | Potential Application |

|---|---|---|---|

| This compound | 3-(1-(2,5-Dimethylphenyl)thioureido)propanoic acid | Thiazole Derivatives | Antimicrobial / Antifungal Agents |

Intermediacy in the Production of Agrochemicals and Specialty Chemicals

The structural motifs present in this compound and its derivatives are relevant to the agrochemical field. For instance, the 2-aminothiazole (B372263) structure, which can be synthesized from precursors related to this acid, is known to exhibit herbicidal activity. researchgate.net Furthermore, in one study, a synthesized derivative, 3-[(4-oxo-4,5-dihydro-1,3-thiazol-2-yl)(phenyl)amino]propanoic acid, was found to promote the growth of rapeseed, increasing both seed yield and oil content. researchgate.net

While direct evidence of this compound being a key intermediate in the commercial production of specific, named agrochemicals is not extensively documented in publicly available literature, its derivatives show potential. The development of specialty chemicals, such as plant growth promoters or novel herbicides, represents a plausible application area for this compound and its related structures. researchgate.net

Utilization as a Chiral Building Block in Enantiopure Compound Synthesis

Due to the presence of a stereocenter at the alpha-position of the carboxylic acid, this compound is a chiral molecule. guidechem.com This intrinsic chirality makes it a potential candidate for use as a chiral building block in the synthesis of enantiomerically pure compounds. Enantiopure molecules are critical in the pharmaceutical industry, where often only one enantiomer of a drug is biologically active or has the desired safety profile.

The general strategy for using such a compound as a chiral building block involves first resolving the racemic mixture into its individual (R)- and (S)-enantiomers. Once separated, these pure enantiomers can be used in subsequent reactions to produce a final product with a specific, desired stereochemistry.

While a specific, documented resolution and subsequent use of the enantiomers of this compound are not detailed in the reviewed literature, the methodology has been successfully applied to structurally similar molecules. For example, an enantioselective synthesis of (2S)-2-benzyl-oxymethyl-3-(2,4-dimethylphenyl)propionic acid was achieved. nih.govnih.gov This synthesis utilized a chiral auxiliary, (4R)-4-benzyl-2-oxazolidinone, which directed the stereoselective alkylation of the propionamide (B166681) intermediate. nih.govnih.gov After the desired stereocenter was created, the chiral auxiliary was removed through hydrolysis to yield the enantiopure product. nih.gov This analogous synthesis demonstrates a reliable pathway that could theoretically be adapted for this compound to produce its enantiopure derivatives for use as specialized chiral building blocks.

| Starting Phenylpropionic Acid | Chiral Auxiliary Used | Key Reaction Step | Resulting Product Type |

|---|---|---|---|

| 3-(2,4-dimethyl-phenyl)propionic acid | (4R)-4-benzyl-2-oxazolidinone | Auxiliary-directed stereoselective alkylation | Enantiopure (2S)-2-(substituted)-3-(2,4-dimethylphenyl)propionic acid derivative |

Environmental Fate and Biotransformation Studies Non Human Systems

Microbial Biodegradation Pathways

Microorganisms play a crucial role in the degradation of xenobiotic compounds in the environment. The biodegradation of 2-(2,5-dimethylphenyl)propanoic acid is anticipated to proceed through mechanisms observed for other 2-arylpropionic acids.

Under aerobic conditions, environmental microorganisms are expected to be the primary drivers of this compound degradation. Bacterial communities, such as those containing Comamonas aquatica and Bacillus sp., have demonstrated the capacity to aerobically degrade ibuprofen (B1674241), a structurally related compound. nih.gov The degradation process typically involves oxidative pathways. For instance, the degradation of ibuprofen by Achromobacter spanius involves initial hydroxylation followed by oxidation, catalyzed by monooxygenases and dehydrogenases. mdpi.com It is plausible that this compound undergoes a similar initial attack on the aromatic ring or the propanoic acid side chain.

The aerobic degradation of aromatic compounds often proceeds via the formation of catechol intermediates, which are then subject to ring cleavage by dioxygenase enzymes. mdpi.com For this compound, this would likely involve hydroxylation of the dimethylphenyl ring, followed by ortho- or meta-cleavage of the resulting dihydroxylated aromatic ring. The subsequent degradation of the aliphatic fragments would then lead to intermediates that can enter central metabolic pathways like the TCA cycle.

A significant characteristic of the biodegradation of 2-arylpropionic acids is its enantioselectivity. These compounds possess a chiral center at the alpha-carbon of the propanoic acid moiety, resulting in (R)- and (S)-enantiomers. In many biological systems, there is a preferential degradation of one enantiomer over the other. For instance, in the case of the herbicide mecoprop, a consortium of Alcaligenes denitrificans, Pseudomonas glycinea, and Pseudomonas marginalis was found to exclusively degrade the (R)-(+)-isomer, leaving the (S)-(-)-enantiomer unaffected. researchgate.net

Furthermore, a process known as chiral inversion, the conversion of the less active (R)-enantiomer to the more active (S)-enantiomer, has been observed for many profens. nih.govresearchgate.netnih.gov This inversion is a critical aspect of their biotransformation and can significantly alter the environmental impact and toxicological profile of the compound. While direct evidence for this compound is unavailable, it is highly probable that its biodegradation in aquatic and terrestrial systems would also exhibit enantioselective behavior, including the potential for chiral inversion under certain environmental conditions.

Enzyme-Mediated Biotransformations in Non-Human Biological Systems

The biotransformation of this compound in non-human biological systems is mediated by a variety of enzymes that catalyze oxidative, hydrolytic, and conjugation reactions.

Oxidative metabolism is a primary route for the biotransformation of aromatic xenobiotics. nih.gov In microorganisms, cytochrome P450 monooxygenases and other oxidoreductases are key enzymes in initiating the degradation of such compounds through hydroxylation. nih.gov For this compound, oxidation of the dimethylphenyl ring to form hydroxylated metabolites is a likely initial step. The fungus Epicoccum nigrum, for example, has been shown to regioselectively hydroxylate the aromatic ring of diclofenac, another aryl-containing acid. nih.gov

Hydrolytic enzymes, such as esterases and amidases, are also involved in the biotransformation of xenobiotics, particularly in cleaving ester and amide bonds. pharmacy180.com In the context of 2-arylpropionic acids, hydrolysis is a key step in the chiral inversion process, where the coenzyme A (CoA) thioester of the (R)-enantiomer is hydrolyzed to release the free acid. nih.govnih.gov It is conceivable that esterase-like enzymes could play a role in the metabolism of potential conjugated forms of this compound.

| Enzyme Class | Potential Reaction | Relevance to this compound |

| Monooxygenases | Aromatic hydroxylation | Initial oxidative attack on the dimethylphenyl ring. |

| Dioxygenases | Aromatic ring cleavage | Degradation of the aromatic moiety following hydroxylation. |

| Dehydrogenases | Oxidation of alcohols | Further oxidation of hydroxylated intermediates. |

| Hydrolases | Cleavage of thioesters | Involved in the potential chiral inversion pathway via CoA thioesters. |

Conjugation reactions represent a major pathway in Phase II of xenobiotic metabolism, aiming to increase the water solubility of foreign compounds to facilitate their excretion. nih.gov In non-human systems, including microorganisms, conjugation with molecules such as glutathione (B108866) is a common detoxification mechanism. wikipedia.org While direct evidence for this compound is lacking, it is plausible that this compound or its oxidized metabolites could undergo conjugation reactions.

The formation of conjugates with sugars (glycosylation) or amino acids can also occur in various organisms. These reactions are catalyzed by transferase enzymes and can significantly alter the biological activity and environmental mobility of the parent compound.

Role in General Xenobiotic Metabolism Pathways (e.g., Mercapturic Acid Pathway)

The mercapturic acid pathway is a significant route for the detoxification and elimination of a wide range of electrophilic xenobiotics. wikipedia.orgnih.govresearchgate.net This pathway involves the initial conjugation of the xenobiotic with glutathione (GSH), catalyzed by glutathione S-transferases (GSTs). wikipedia.org Following this initial step, the glutathione conjugate is sequentially metabolized to a cysteine conjugate, which is then N-acetylated to form a mercapturic acid that is readily excreted. wikipedia.orgnih.govresearchgate.net

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.